molecular formula C8H9N3 B3079722 Imidazo[1,2-a]pyridin-7-ylmethanamine CAS No. 1073428-81-5

Imidazo[1,2-a]pyridin-7-ylmethanamine

Cat. No.: B3079722
CAS No.: 1073428-81-5
M. Wt: 147.18
InChI Key: JOQDUOWWWPMEHJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is recognized for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which occurs under ambient, aqueous, and metal-free conditions, yielding the desired product in high purity . Another common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods: Industrial production often employs catalytic routes, such as metal-catalyzed coupling reactions using copper, iron, gold, ruthenium, or palladium catalysts. These methods, while effective, may involve undesirable solvents and require careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQDUOWWWPMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073428-81-5
Record name imidazo[1,2-a]pyridin-7-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a round bottom flask were charged 7-(azidomethyl)imidazo[1,2-a]pyridine (1.5 g, 8.7 mmol), ethyl acetate (200 mL), and 10% Pd/C (250 mg). The mixture was stirred under hydrogen balloon at room temperature for 40 minutes. The mixture was filtered through Celite and the filtrate was concentrated to get the title product (1.2 g). 1H NMR (400 MHz, DMSO-d6): 8.48 (d, 1H, J=7.2 Hz), 7.88 (s, 1H), 7.52 (d, 1H, J=1.2 Hz), 7.51 (s, 1H), 6.89 (dd, 1H, J=7.2, 1.6 Hz), 3.83 (s, 2H).
Name
7-(azidomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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